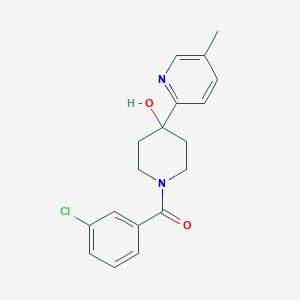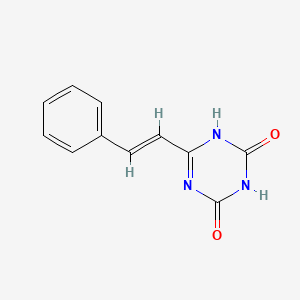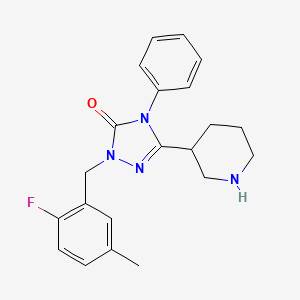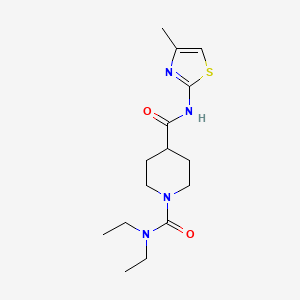
1-(3-chlorobenzoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, also known as JNJ-40411813, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-(3-chlorobenzoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol involves its interaction with the dopamine D2 receptor. This compound acts as a partial agonist of this receptor, which means that it can activate the receptor to a certain extent but not fully. This property allows it to modulate the activity of the receptor in a dose-dependent manner, leading to the desired therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of the dopamine D2 receptor in the brain, leading to changes in neurotransmitter release and synaptic plasticity. This compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-chlorobenzoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol in lab experiments is its high affinity for the dopamine D2 receptor, which allows for precise modulation of receptor activity. However, one limitation of using this compound is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
Orientations Futures
There are several future directions for research on 1-(3-chlorobenzoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol. One direction is to further investigate its therapeutic potential in neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to explore its potential as a tool compound for studying dopamine receptor signaling pathways and synaptic plasticity. Additionally, future research could focus on developing more potent and selective derivatives of this compound for therapeutic use.
Méthodes De Synthèse
The synthesis of 1-(3-chlorobenzoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol involves several steps, including the reaction of 3-chlorobenzoyl chloride with 2-amino-5-methylpyridine to form 1-(3-chlorobenzoyl)-4-(5-methylpyridin-2-yl)piperidine. This intermediate is then reacted with sodium borohydride and acetic acid to produce this compound. The synthesis method has been optimized to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
1-(3-chlorobenzoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that this compound has a high affinity for the dopamine D2 receptor and can modulate the activity of this receptor in a dose-dependent manner. This property makes it a potential candidate for the treatment of neurological disorders that involve dopamine dysregulation.
Propriétés
IUPAC Name |
(3-chlorophenyl)-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-13-5-6-16(20-12-13)18(23)7-9-21(10-8-18)17(22)14-3-2-4-15(19)11-14/h2-6,11-12,23H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKVCPPYLNYQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5-chloro-8-hydroxy-7-quinolinyl)-3-phenyl-2-propen-1-yl]-4-methoxybenzamide](/img/structure/B5410954.png)

![1,3-dimethyl-6-{[2-(1-methyl-1H-pyrazol-4-yl)-1-azepanyl]sulfonyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B5410964.png)
![1-methyl-N-[2-(4-pyridinyl)ethyl]-1H-indole-6-carboxamide](/img/structure/B5410969.png)
![4-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)quinazolin-2(1H)-one](/img/structure/B5410977.png)

![N-[1-(4-pyridinyl)ethyl]cyclopropanecarboxamide](/img/structure/B5410990.png)
![N,1,6-trimethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5411005.png)
![N-(3-methoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5411006.png)
![4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5411010.png)
![4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5411015.png)
![(3R*,4R*)-1-[5,6-dimethyl-2-(trifluoromethyl)-4-pyrimidinyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5411022.png)

